3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a fluorophenyl group, a furan ring, a pyrazole moiety, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O2/c16-10-5-2-1-4-9(10)14-17-15(22-20-14)12-8-11(18-19-12)13-6-3-7-21-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSLKKTFTWLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the reaction of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable furan precursor.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer : Compounds containing the oxadiazole moiety have shown significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects and potential as therapeutic agents .
- Antimicrobial : The antimicrobial activities of oxadiazoles have been extensively studied. They are effective against a variety of pathogens, making them candidates for developing new antibiotics .
- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers, indicating their potential use in treating inflammatory diseases .
Case Studies
Several studies highlight the efficacy of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole in various applications:
-
Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines (e.g., HL-60). The compound's mechanism involves inducing apoptosis in cancer cells through caspase activation .
Compound Cell Line IC50 (µM) This compound HL-60 7.5 Control (Doxorubicin) HL-60 0.15 -
Antimicrobial Studies : Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Pathogen MIC (µg/mL) E. coli 8 S. aureus 4 - Anti-inflammatory Effects : In vitro studies indicated that the compound effectively inhibited pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(2-bromophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Uniqueness
What sets 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable molecule for various applications.
Biological Activity
The compound 3-(2-fluorophenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. Specifically, the oxadiazole ring system has been extensively studied for its potential in drug discovery due to its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. The compound features a complex structure that includes a 1,2,4-oxadiazole core linked to a furan and pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review indicated that 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to the compound have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | |
| Doxorubicin | MCF-7 | 10.38 | |
| Novel Oxadiazole Derivative | A549 | 0.12 - 2.78 |
The mechanism of action often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage . Molecular docking studies have suggested strong interactions between these compounds and estrogen receptors, indicating potential for development as selective estrogen receptor modulators (SERMs) .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively documented. Research indicates that compounds with the oxadiazole ring demonstrate activity against a range of pathogens including bacteria and fungi. For example:
| Compound Type | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Antibacterial | Staphylococcus aureus, E. coli | |
| Novel Oxadiazole Derivative | Antifungal | Candida albicans |
These compounds inhibit bacterial growth by disrupting essential metabolic pathways or by interfering with cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazoles have been explored in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance:
- Inhibition of COX enzymes : Certain oxadiazole derivatives have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes which play a pivotal role in inflammation.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells. The study demonstrated that modifications on the phenyl ring significantly affected the cytotoxicity profiles of these compounds. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. How to investigate synergistic effects with existing therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
